molecular formula C23H15FN6O B2472566 4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891116-44-2

4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No.: B2472566
CAS No.: 891116-44-2
M. Wt: 410.412
InChI Key: WHKQSGLTPRXMLM-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazole derivatives were synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other 1,2,4-triazole derivatives. For example, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticonvulsant Activity

A range of triazole and pyridazine derivatives have been synthesized and studied for their anticonvulsant properties. For example, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have shown potent activity against seizures induced in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system is noted for its bioisosteric resemblance to the purine ring, offering anticonvulsant activity with lesser side effects, such as reduced emesis (Kelley et al., 1995). Additionally, compounds like TPA023, belonging to the triazolopyridazine class, have shown anxiolytic and anticonvulsant properties in animal models, suggesting their potential in treating disorders related to anxiety and seizures (Atack et al., 2006).

Analgesic Activity

Triazolo and pyridazine derivatives have also been studied for their analgesic properties. A series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)triazolo[4,5-b]pyridines showed significant analgesic activity, superior to that of codeine and d-propoxyphene, without displaying narcotic characteristics (Clark et al., 1978).

Anti-Asthmatic and Respiratory Disease Treatment

Compounds with the triazolo[1,5-b]pyridazine structure have been synthesized and found to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Neurodegenerative Disorder Imaging

Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their use in imaging for neurodegenerative disorders (Fookes et al., 2008).

Parkinson's Disease Treatment

A series of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential, indicating their promise in treating Parkinson’s disease (Azam et al., 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system .

Properties

IUPAC Name

4-fluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN6O/c24-18-8-6-15(7-9-18)23(31)26-19-5-1-3-16(13-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKQSGLTPRXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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